1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea

Catalog No.
S6869492
CAS No.
1208858-58-5
M.F
C14H16N2OS
M. Wt
260.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea

CAS Number

1208858-58-5

Product Name

1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea

IUPAC Name

1-(2-phenylethyl)-3-(thiophen-3-ylmethyl)urea

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

InChI

InChI=1S/C14H16N2OS/c17-14(16-10-13-7-9-18-11-13)15-8-6-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,15,16,17)

InChI Key

NWWBFVSLCPBNPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CSC=C2

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CSC=C2

1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is an organic compound characterized by its unique structure, which includes a urea functional group linked to a phenethyl moiety and a thiophene derivative. This compound is part of a broader class of urea derivatives that have garnered interest in medicinal chemistry due to their potential biological activities and applications. The presence of the thiophene ring provides additional electronic properties that may enhance the compound's reactivity and interaction with biological targets.

There is no known information regarding the biological activity or mechanism of action of this specific compound.

  • The presence of an aromatic group suggests potential skin irritation.
  • The urea moiety might contribute to mild respiratory tract irritation upon inhalation.

The compound can undergo several chemical transformations, including:

  • Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
  • Reduction: If nitro groups are present, they can be reduced to amines using reducing agents such as palladium on carbon or hydrogen gas.
  • Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, including halogenation or nitration, under appropriate conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea exhibits various biological activities. Compounds with similar structures have shown promise as inhibitors of specific enzymes and receptors. For instance, derivatives have been investigated for their ability to modulate cannabinoid receptors, suggesting potential applications in pain management and other therapeutic areas. The unique combination of the phenethyl and thiophene groups may contribute to its bioactivity through enhanced binding interactions with target proteins.

The synthesis of 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiophene Intermediate: This step often involves coupling a thiophene derivative with an appropriate reagent under specific conditions, such as palladium-catalyzed cross-coupling.
  • Introduction of the Phenethyl Group: The intermediate is reacted with a phenethylamine derivative to introduce the phenethyl group.
  • Formation of the Urea Linkage: Finally, treatment with an isocyanate results in the formation of the urea linkage.

Optimization of these steps can enhance yield and purity, often utilizing high-throughput screening techniques in industrial settings.

The potential applications of 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea extend into various fields:

  • Medicinal Chemistry: Due to its structural characteristics, this compound may serve as a lead for developing new pharmaceuticals targeting specific receptors or enzymes.
  • Agricultural Chemistry: Similar compounds are often explored for their herbicidal properties, suggesting potential applications in crop protection.

Research into its specific applications continues, particularly in relation to its biological activity.

Interaction studies involving 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea have focused on its binding affinity towards various biological targets. For example, compounds within this class have been evaluated for their ability to interact with cannabinoid receptors, demonstrating allosteric modulation capabilities. These studies are crucial for understanding the compound's mechanism of action and its therapeutic potential.

Several compounds share structural similarities with 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)-3-[2-(thiophen-3-yl)ethyl]ureaContains a chlorophenyl groupEnhanced binding affinity due to halogen substitution
1-methyl-3-(2-thiophen-2-ylethyl)ureaFeatures a methyl group on the ureaSimpler structure but less biological activity
DiuronA substituted phenylureaWidely used as an herbicide; simpler structure

The uniqueness of 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea lies in its combination of a phenethyl group with a thiophene moiety, potentially conferring distinct biological properties not present in simpler analogs. This structural complexity may enhance its interactions with biological targets compared to other similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

260.09833431 g/mol

Monoisotopic Mass

260.09833431 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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